molecular formula C32H35ClFN7O2 B609336 MRTX849 CAS No. 2326521-71-3

MRTX849

Cat. No.: B609336
CAS No.: 2326521-71-3
M. Wt: 604.1 g/mol
InChI Key: PEMUGDMSUDYLHU-ZEQRLZLVSA-N
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Mechanism of Action

Target of Action

Adagrasib, also known as MRTX849, is a highly selective, small-molecule, covalent inhibitor of KRAS G12C . KRAS mutations are highly common in cancer and account for approximately 85% of all RAS family mutations . Adagrasib targets KRAS G12C, one of the most common KRAS mutations, at the cysteine 12 residue and inhibits KRAS-dependent signaling .

Mode of Action

Adagrasib works by irreversibly and selectively binding to KRAS G12C and locking it in its inactive state . This prevents KRAS from sending cell growth signals, leading to cancer cell death . The development of KRAS inhibitors has been challenging due to their high affinity for guanosine triphosphate (GTP) and guanosine diphosphate (GDP), as well as the lack of a clear binding pocket .

Biochemical Pathways

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), promoting the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an “on”/“off” system that regulates cell growth . Adagrasib interferes with this process by locking KRAS G12C in its inactive, GDP-bound state .

Pharmacokinetics

The recommended phase II dose of adagrasib is 600 mg orally twice daily . This dosage was determined based on safety, tolerability, and observed pharmacokinetics properties . Adagrasib has high oral bioavailability and a long half-life , which allows for sustained and continuous KRAS inhibition .

Result of Action

Adagrasib has shown promising efficacy in pre-treated patients with KRAS G12C-mutated non-small-cell lung cancer (NSCLC). In a study, 42.9% of patients with measurable disease at baseline had a confirmed objective response . The median duration of response was 8.5 months, and the median progression-free survival was 6.5 months . Adagrasib also demonstrated tumor regression and extended survival in multiple preclinical brain metastases models .

Action Environment

Adagrasib can cross the blood-brain barrier, which helps maximize its efficacy . This is particularly important for treating brain metastases, a common complication in advanced cancer patients. The ability to penetrate the central nervous system (CNS) allows adagrasib to reach and act on tumors within the brain .

Chemical Reactions Analysis

MRTX849 undergoes various chemical reactions, including covalent binding to the KRASG12C protein. It irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate-bound state . This covalent inhibition is achieved through the formation of a covalent bond with cysteine 12 in the KRASG12C protein . The major product formed from this reaction is the inactive KRASG12C protein complex.

Properties

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUGDMSUDYLHU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336759
Record name Adagrasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity.
Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
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CAS No.

2326521-71-3
Record name Adagrasib [USAN]
Source ChemIDplus
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Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adagrasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile
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Record name ADAGRASIB
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Melting Point

From > 262 mg/mL to < 0.010 mg/mL
Record name Adagrasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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